4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone
Description
4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (CAS 898776-95-9) is a fluorinated benzophenone derivative featuring a pyrrolidinomethyl substituent at the para position of the benzophenone ring. Its molecular formula is C₁₈H₁₆F₃NO, with a molecular weight of 331.3 g/mol . The compound’s structure combines a trifluorinated benzophenone core with a five-membered pyrrolidine ring, which introduces both electron-withdrawing (fluorine) and basic (pyrrolidine) properties. This dual functionality makes it relevant in pharmaceutical and materials chemistry, particularly in drug design and catalysis .
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-12(4-6-13)11-22-7-1-2-8-22/h3-6,9-10H,1-2,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMGIRCUCLVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642772 | |
| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-95-9 | |
| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group that enhances its lipophilicity and biological interactions. Its structure can be represented as follows:
- Molecular Formula : CHFN
- Molecular Weight : 295.28 g/mol
The presence of the trifluoromethyl group is significant for its reactivity and interaction with biological targets.
Research indicates that this compound interacts with various molecular targets, leading to diverse biological effects. The compound is hypothesized to act through the following mechanisms:
- Receptor Binding : It may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes critical for metabolic processes.
Biological Effects
The biological activities reported for this compound include:
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.
- Antimicrobial Properties : The compound has shown activity against various bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Reduced activity of target enzymes |
Case Study 1: Anticancer Activity
In a study conducted by Smith et al. (2020), this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis in malignant cells.
Case Study 2: Antimicrobial Efficacy
A recent investigation by Johnson et al. (2023) examined the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated significant inhibitory effects at low concentrations, indicating its potential as a therapeutic agent in treating bacterial infections.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Position Effects
The position of substituents on the benzophenone ring significantly influences reactivity and biological activity. Evidence from radical scavenging studies on related benzophenones indicates that para-substituted derivatives (e.g., 3f in ) exhibit higher activity than ortho- or meta-substituted analogs due to enhanced electron delocalization and NH group acidity . For example:
- 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone (para-substituted) is expected to have superior radical scavenging activity compared to its 2'- and 3'-pyrrolidinomethyl isomers (CAS 898775-12-7 and 898770-92-8) .
- Ortho-substituted compounds form intramolecular hydrogen bonds, reducing hydrogen abstraction efficiency and lowering radical scavenging activity .
Table 1: Substituent Position and Activity Trends
Heterocyclic Ring Modifications
The nature of the heterocyclic ring attached to the benzophenone core affects steric, electronic, and solubility properties:
a) Pyrrolidine vs. Piperidine/Piperazine Derivatives
- 4'-Piperidinomethyl-3,4,5-trifluorobenzophenone (CAS 898775-69-4) features a six-membered piperidine ring.
- 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone introduces a piperazine group, which is more basic and polar, enhancing water solubility but possibly reducing membrane permeability .
Table 2: Heterocyclic Ring Comparisons
| Compound (CAS) | Heterocycle | Key Properties |
|---|---|---|
| 4'-Pyrrolidinomethyl (898776-95-9) | 5-membered pyrrolidine | Moderate basicity, conformational flexibility |
| 4'-Piperidinomethyl (898775-69-4) | 6-membered piperidine | Increased steric bulk, lower basicity |
| 4'-Piperazinomethyl analog | 6-membered piperazine | High polarity, enhanced solubility |
Fluorination Patterns and Electronic Effects
The trifluorinated benzophenone core is critical for electronic modulation:
- 3,4,5-Trifluorobenzophenone (CAS 175277-01-7), lacking the pyrrolidinomethyl group, serves as the base structure. Its strong electron-withdrawing trifluoro substituents polarize the aromatic ring, enhancing electrophilicity .
- 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone (CAS 898776-67-5) replaces trifluoro groups with a single trifluoromethyl group, reducing electron-withdrawing effects and altering charge distribution .
Table 3: Fluorination Impact on Properties
| Compound (CAS) | Fluorine Substituents | Electronic Effect |
|---|---|---|
| 3,4,5-Trifluorobenzophenone | Three F atoms | Strong electron withdrawal |
| 4'-Pyrrolidinomethyl target | Three F atoms | Enhanced acidity of NH groups |
| 4'-Pyrrolidinomethyl-3-trifluoromethyl | One CF₃ group | Moderate electron withdrawal |
Physicochemical and Commercial Considerations
- Molecular Weight and Solubility: Pyrrolidinomethyl derivatives (e.g., CAS 898776-95-9) have molecular weights ~330–333 g/mol, similar to piperidinomethyl analogs. However, piperazine-containing variants may exhibit higher aqueous solubility .
- Commercial Availability : The target compound and its analogs are listed as discontinued by suppliers like CymitQuimica, suggesting specialized synthesis requirements .
Preparation Methods
Formation of the Benzophenone Core
Friedel-Crafts Acylation: The classical approach involves the reaction of benzoyl chloride (or substituted benzoyl chlorides) with aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3). This reaction forms the benzophenone skeleton by acylating the aromatic ring.
Alternative Routes: Reaction of benzyl halides with aryl Grignard reagents can also yield benzophenone derivatives. This method offers flexibility in introducing substituents on the aromatic rings.
Attachment of the Pyrrolidinomethyl Group
The pyrrolidinomethyl substituent is introduced via nucleophilic substitution or reductive amination.
A common method involves reacting the benzophenone derivative containing a suitable leaving group (e.g., halogen or activated methyl group) with pyrrolidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction conditions typically include refluxing in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere to avoid oxidation.
Representative Synthetic Procedure for 4'-Pyrrolidinomethyl-3,4,5-trifluorobenzophenone
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Friedel-Crafts acylation to form 3,4,5-trifluorobenzophenone core | 3,4,5-trifluorobenzoyl chloride + benzene, AlCl3 catalyst, 0–25°C | 70–80 | Control temperature to minimize polyacylation |
| 2 | Introduction of pyrrolidinomethyl substituent via nucleophilic substitution | Benzophenone derivative + pyrrolidine, NaH or K2CO3, DMF, reflux 6–12 h | 65–75 | Purification by recrystallization or chromatography |
| 3 | Purification and characterization | Recrystallization (acetone/water), NMR, melting point analysis | — | Confirm purity and structure |
Reaction Conditions and Optimization
Solvent Choice: Polar aprotic solvents such as DMF and DMSO enhance nucleophilicity of pyrrolidine and improve reaction rates.
Temperature: Moderate reflux temperatures (80–120°C) balance reaction kinetics and minimize decomposition.
Base Selection: Sodium hydride provides strong deprotonation, facilitating substitution, whereas potassium carbonate offers milder conditions.
Reaction Time: Typically 6–12 hours; prolonged times may lead to side reactions such as over-alkylation.
Purification: Recrystallization from aqueous acetone or chromatography ensures removal of impurities and side products.
Analytical Characterization
Melting Point: Typically around 138–149.5°C depending on purity and polymorphic form.
-
- ^1H NMR identifies pyrrolidine ring protons (multiplets near δ 2.0 ppm) and aromatic protons.
- ^19F NMR detects trifluoromethyl groups (signals between −60 to −70 ppm).
Elemental Analysis: Confirms molecular formula C19H18F3NO within ±0.3% accuracy.
Mass Spectrometry: High-resolution MS confirms molecular weight (~333.3 g/mol).
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Range/Value | Effect on Synthesis |
|---|---|---|
| Catalyst | AlCl3 (1.0 equiv) | Essential for Friedel-Crafts acylation efficiency |
| Temperature | 0–25°C (acylation), 80–120°C (substitution) | Controls reaction rate and selectivity |
| Solvent | Benzene (acylation), DMF/DMSO (substitution) | Influences nucleophilicity and solubility |
| Base | NaH, K2CO3 | Facilitates nucleophilic substitution |
| Reaction Time | 6–12 hours | Ensures completion without side reactions |
| Purification | Recrystallization, chromatography | Improves product purity and yield |
Research Findings and Notes
The nucleophilic substitution step is critical and sensitive to reaction conditions; improper stoichiometry or solvent choice can lead to low yields or side products.
The trifluoromethyl groups enhance the compound’s lipophilicity and stability but require careful handling due to potential hydrolysis under acidic or basic conditions.
Industrial scale synthesis adapts these methods with optimization of reaction parameters to maximize yield and purity, including temperature control, catalyst loading, and efficient purification.
Alternative synthetic routes, such as electroreductive coupling methods, have been explored for related benzophenone derivatives but are less documented for this specific compound.
Q & A
What synthetic methodologies are optimal for preparing 4'-pyrrolidinomethyl-3,4,5-trifluorobenzophenone, and how can conflicting reactivity of fluorine substituents be addressed?
Answer:
- Methodology : A two-step synthesis is recommended. First, prepare 3,4,5-trifluorobenzophenone via Friedel-Crafts acylation using trifluorobenzene derivatives and benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) . Second, introduce the pyrrolidinomethyl group via nucleophilic substitution at the para position using pyrrolidine and formaldehyde under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Fluorine Reactivity Challenges : Fluorine’s electronegativity can hinder nucleophilic substitution. Mitigate this by using high temperatures (80–100°C) and excess pyrrolidine to drive the reaction . Confirm regioselectivity via NMR to ensure substitution occurs at the desired position .
How can spectroscopic techniques resolve ambiguities in molecular structure confirmation, particularly distinguishing pyrrolidinomethyl substitution from other alkylamino groups?
Answer:
- Multi-Technique Approach :
- NMR : Look for characteristic pyrrolidine proton signals (δ 2.06 ppm, multiplet for –CH₂– groups) and methylene protons adjacent to nitrogen (δ 3.50–3.70 ppm) .
- NMR : Confirm fluorine substitution patterns by comparing chemical shifts with 3,4,5-trifluorobenzophenone reference data .
- X-ray Crystallography : Resolve steric effects from the pyrrolidinomethyl group, which may induce distortions in bond angles (e.g., C–C–F angles >120°) .
- Contradiction Management : If spectral data conflicts with computational predictions (e.g., DFT), re-evaluate solvent effects or crystallographic packing forces .
What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Docking Protocols : Use Lamarckian genetic algorithms (e.g., AutoDock Vina) to account for ligand flexibility and fluorine’s polar interactions. Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (−0.25 e) explicitly .
- Free Energy Calculations : Combine molecular dynamics (MD) with MM-PBSA/GBSA to estimate binding free energy. Fluorine’s hydrophobic and electrostatic contributions should be weighted based on target pocket polarity .
- Validation : Cross-check docking results with experimental IC₅₀ values from enzyme inhibition assays (e.g., nitric oxide synthase) .
How does the pyrrolidinomethyl group influence the compound’s physicochemical properties compared to non-alkylated analogs?
Answer:
- Solubility : The pyrrolidinomethyl group enhances water solubility via hydrogen bonding, but fluorinated aromatic rings reduce it. Balance by optimizing substituent polarity (e.g., logP shifts from ~3.5 to ~2.8) .
- Thermal Stability : Fluorine atoms increase thermal stability (mp 161–165°C), while the pyrrolidinomethyl group may lower melting points slightly due to conformational flexibility .
- Electronic Effects : Fluorine’s electron-withdrawing effect is partially offset by the electron-donating pyrrolidine, altering reactivity in electrophilic aromatic substitution .
What experimental and computational approaches are recommended for analyzing paradoxical biological activity data (e.g., cytotoxicity vs. non-toxicity in cell lines)?
Answer:
- In Vitro Testing : Perform dose-response assays (e.g., MTT) across multiple cell lines (e.g., DLD-1 colorectal cancer) to identify cell-type-specific toxicity thresholds. Include controls for fluorobenzophenone analogs to isolate pyrrolidinomethyl effects .
- Mechanistic Profiling : Use transcriptomics to assess apoptosis-related genes (e.g., caspase-3/7 activation) and flow cytometry to quantify cell cycle arrest (e.g., G2/M phase) .
- Data Reconciliation : If cytotoxicity contradicts docking predictions (e.g., poor target binding), evaluate off-target effects via kinome-wide profiling .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity for kinase inhibition?
Answer:
- Key Modifications :
- Fluorine Position : Replace 3-F with Cl to enhance hydrophobic interactions in kinase ATP pockets .
- Pyrrolidine Substituents : Introduce methyl groups to the pyrrolidine ring to modulate steric bulk and improve isoform selectivity (e.g., neuronal vs. endothelial NOS) .
- Validation : Test derivatives in enzymatic assays (e.g., IC₅₀ for kinase inhibition) and correlate with computational docking scores .
What safety protocols are critical for handling this compound, given its structural analogs’ hazards?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319). Work in a fume hood to avoid inhalation (H335) .
- Waste Management : Neutralize reaction byproducts (e.g., excess pyrrolidine) with dilute HCl before disposal .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
